2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound that features a pyridine ring substituted with a boronic ester group
Mechanism of Action
Target of Action
Boronic acid derivatives, like this compound, are often used in organic synthesis and medicinal chemistry due to their ability to form stable covalent bonds with proteins and enzymes .
Mode of Action
Boronic acid derivatives are known to interact with their targets through the formation of covalent bonds . This interaction can lead to changes in the target’s function, potentially altering biochemical pathways within the cell .
Biochemical Pathways
Boronic acid derivatives are often used in the synthesis of various compounds, suggesting that they may have broad effects on cellular biochemistry .
Pharmacokinetics
The compound’s boronic acid group could potentially enhance its bioavailability, as boronic acids are known to form stable complexes with various biological molecules .
Result of Action
Given its structural features, it may be used as a building block in the synthesis of various bioactive compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine . For instance, the compound’s stability could be affected by factors such as temperature and pH . Furthermore, the compound’s efficacy could be influenced by the presence of other molecules in its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of a pyridine derivative. One common method is the palladium-catalyzed cross-coupling reaction between 2-methyl-4-bromopyridine and bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under inert conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate esters.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Bases: Like potassium carbonate or sodium hydroxide for various substitution reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Boronic Acids: Resulting from oxidation of the boronic ester group.
Scientific Research Applications
2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is utilized in several scientific research areas:
Organic Synthesis: As a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: For the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Material Science: In the creation of novel materials with specific electronic or optical properties.
Biological Studies: As a probe or ligand in biochemical assays and studies.
Comparison with Similar Compounds
Similar Compounds
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with the boronic ester group at a different position on the pyridine ring.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Contains a pyrazole ring instead of a pyridine ring.
Uniqueness
2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in the synthesis of specific target molecules that require precise structural features .
Properties
IUPAC Name |
2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO2/c1-9-8-10(6-7-14-9)13-15-11(2,3)12(4,5)16-13/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTULFIFECUURA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585998 | |
Record name | 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
660867-80-1 | |
Record name | 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methylpyridine-4-boronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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